25T2-NBOMe (chlorhydrate)

Vue d'ensemble

Description

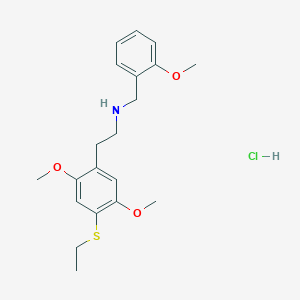

25T2-NBOMe (chlorhydrate) est un composé synthétique appartenant à la classe des phénéthylamines. Il se caractérise structurellement par la présence d'un noyau benzèneéthanamine avec divers substituants, y compris des groupes éthylthio, diméthoxy et méthoxyphényle. Ce composé est connu pour son activité puissante en tant qu'agoniste du récepteur de la sérotonine, en particulier au niveau du récepteur 5-HT2A .

Applications De Recherche Scientifique

25T2-NBOMe (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, to understand its pharmacological effects.

Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders due to its serotonin receptor agonist activity.

Mécanisme D'action

Target of Action

25T2-NBOMe (hydrochloride) is structurally categorized as a phenethylamine . The primary target of this compound is the serotonin receptor 5-HT2A . The N-benzyl substitution of this phenethylamine structural class is reported to significantly increase the binding affinity as well as functional activity of the serotonin receptor 5-HT2A .

Mode of Action

The compound acts as an agonist at the serotonin receptor 5-HT2A . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate). This, in turn, triggers a series of biochemical reactions within the cell.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Safety and Hazards

The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

The N-benzyl substitution of 25T2-NBOMe (hydrochloride) is known to increase the binding affinity and functional activity of the serotonin receptor 5-HT2A . This suggests that 25T2-NBOMe (hydrochloride) interacts with the 5-HT2A receptor, a type of protein, and these interactions are likely to be of a binding nature .

Cellular Effects

This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 25T2-NBOMe (hydrochloride) involves its interaction with the 5-HT2A receptor . The compound’s N-benzyl substitution increases its binding affinity and functional activity at this receptor . This could lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of varying dosages of 25T2-NBOMe (hydrochloride) in animal models have not been extensively studied . Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

Given its interaction with the 5-HT2A receptor, it may interact with enzymes or cofactors related to serotonin metabolism .

Transport and Distribution

Information on how 25T2-NBOMe (hydrochloride) is transported and distributed within cells and tissues is currently unavailable .

Méthodes De Préparation

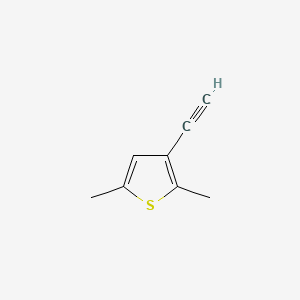

Voies de synthèse et conditions de réaction : La synthèse du 25T2-NBOMe (chlorhydrate) implique plusieurs étapes, commençant par la préparation du noyau phénéthylamine. Les étapes clés comprennent :

Formation du noyau phénéthylamine : L'étape initiale implique la synthèse du 2,5-diméthoxybenzaldéhyde, qui est ensuite soumis à une réaction de réduction-amination avec l'éthylthioamine pour former le noyau phénéthylamine.

N-benzylation : Le noyau phénéthylamine est ensuite réagi avec le chlorure de 2-méthoxybenzyle en présence d'une base pour introduire le substituant N-benzyle.

Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle de 25T2-NBOMe (chlorhydrate) suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le 25T2-NBOMe (chlorhydrate) peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Le composé peut être réduit au niveau du cycle aromatique ou de l'atome d'azote, conduisant à la formation de divers dérivés réduits.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent généralement des réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés réduits du cycle aromatique ou de l'atome d'azote.

Substitution : Divers dérivés substitués du cycle aromatique.

4. Applications de la recherche scientifique

Le 25T2-NBOMe (chlorhydrate) présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.

Biologie : Étudié pour son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A, afin de comprendre ses effets pharmacologiques.

Médecine : Investigated for its potential therapeutic applications in treating psychiatric disorders due to its serotonin receptor agonist activity.

5. Mécanisme d'action

Le principal mécanisme d'action du 25T2-NBOMe (chlorhydrate) implique sa liaison au récepteur 5-HT2A de la sérotonine. Cette liaison conduit à l'activation du récepteur, entraînant diverses voies de signalisation en aval qui modulent la libération de neurotransmetteurs et l'activité neuronale. La forte affinité du composé pour le récepteur 5-HT2A est attribuée à la substitution N-benzyle, qui améliore son affinité de liaison et son activité fonctionnelle .

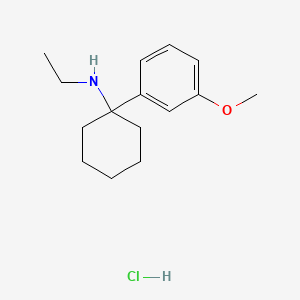

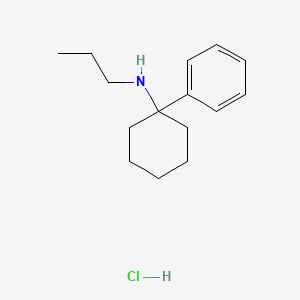

Composés similaires :

25I-NBOMe : Un autre agoniste puissant du récepteur de la sérotonine avec des caractéristiques structurelles similaires mais avec un substituant iode.

25B-NBOMe : Contient un substituant brome et présente des propriétés pharmacologiques similaires.

25C-NBOMe : Présente un substituant chlore et est connu pour sa forte puissance au niveau du récepteur 5-HT2A.

Unicité : Le 25T2-NBOMe (chlorhydrate) est unique en raison de son substituant éthylthio, qui le différencie des autres composés NBOMe. Cette variation structurelle peut influencer son affinité de liaison, ses effets pharmacologiques et sa stabilité métabolique .

Comparaison Avec Des Composés Similaires

25I-NBOMe: Another potent serotonin receptor agonist with similar structural features but with an iodine substituent.

25B-NBOMe: Contains a bromine substituent and exhibits similar pharmacological properties.

25C-NBOMe: Features a chlorine substituent and is known for its high potency at the 5-HT2A receptor.

Uniqueness: 25T2-NBOMe (hydrochloride) is unique due to its ethylthio substituent, which differentiates it from other NBOMe compounds. This structural variation can influence its binding affinity, pharmacological effects, and metabolic stability .

Propriétés

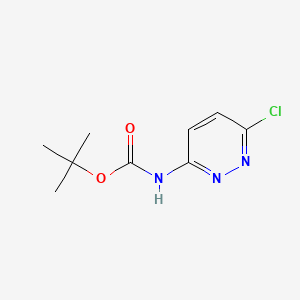

IUPAC Name |

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18(23-3)15(12-19(20)24-4)10-11-21-14-16-8-6-7-9-17(16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWBOYFWLKCGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342532 | |

| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-51-7 | |

| Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594169.png)

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)